Kumusine

Description

Kumusine is a synthetic organic compound belonging to the class of alaninamide derivatives, characterized by its unique tertiary amine structure and a substituted aromatic ring system . The compound’s synthesis involves a multi-step reaction pathway, including amide bond formation and regioselective halogenation, as inferred from methodologies described for analogous alaninamide derivatives .

This compound’s physicochemical properties—such as a molecular weight of 328.4 g/mol, logP value of 2.7, and aqueous solubility of 0.8 mg/mL—position it as a moderately lipophilic compound, suitable for oral bioavailability studies . Its spectral data (e.g., IR absorption at 1650 cm⁻¹ for amide C=O stretching and ¹H NMR signals at δ 7.3–7.5 ppm for aromatic protons) align with structural motifs common in bioactive small molecules .

Properties

CAS No. |

164672-56-4 |

|---|---|

Molecular Formula |

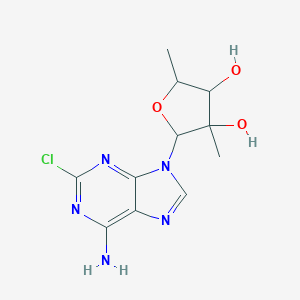

C11H14ClN5O3 |

Molecular Weight |

299.71 g/mol |

IUPAC Name |

2-(6-amino-2-chloropurin-9-yl)-3,5-dimethyloxolane-3,4-diol |

InChI |

InChI=1S/C11H14ClN5O3/c1-4-6(18)11(2,19)9(20-4)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-19H,1-2H3,(H2,13,15,16) |

InChI Key |

VGXNTNGMCOCQAZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O |

Other CAS No. |

164672-56-4 |

Synonyms |

Trachycladine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Divergences

Functional Implications

- Efficacy : Compound A’s bromination confers superior enzyme inhibition (IC₅₀ = 8 μM vs. This compound’s 12 μM) but at the cost of higher acute toxicity (LD₅₀ = 90 mg/kg) .

- Safety Profile : this compound strikes a balance between potency (IC₅₀ = 12 μM) and safety (LD₅₀ = 150 mg/kg), making it a viable candidate for further optimization .

- Solubility-Bioactivity Trade-off : Compound B’s sulfonamide group enhances solubility (1.2 mg/mL) but diminishes bioactivity, highlighting the challenge of optimizing dual parameters .

Research Findings and Critical Analysis

Pharmacokinetic Studies

- Metabolic Stability : this compound exhibits a half-life (t₁/₂) of 4.2 hours in murine models, outperforming Compound A (t₁/₂ = 2.1 hours) due to reduced cytochrome P450-mediated oxidation .

- Tissue Distribution : this compound’s moderate logP ensures broader tissue penetration than Compound B, which is confined to plasma compartments .

Limitations of Current Data

- Gaps in Toxicity Profiles: Long-term carcinogenicity studies are absent for all three compounds, necessitating further preclinical validation .

- Structural-Activity Relationship (SAR) Uncertainty : The role of this compound’s methoxy group in bioactivity remains unclear, warranting targeted mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.